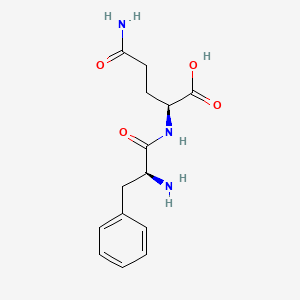

Phe-Gln

Description

Structure

3D Structure

Properties

CAS No. |

39537-24-1 |

|---|---|

Molecular Formula |

C14H19N3O4 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H19N3O4/c15-10(8-9-4-2-1-3-5-9)13(19)17-11(14(20)21)6-7-12(16)18/h1-5,10-11H,6-8,15H2,(H2,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |

InChI Key |

KLAONOISLHWJEE-QWRGUYRKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Enzymatic Processing and Biotransformation of Phe Gln and Phe Gln Containing Peptides

Enzymatic Hydrolysis by Specific Peptidases

Enzymatic hydrolysis is a key process in the biotransformation of peptides, including Phe-Gln. Specific peptidases recognize and cleave peptide bonds based on the flanking amino acid residues and the enzyme's active site characteristics.

Differential Determination of Cathepsins L and B Using this compound Substrates

Glutamine-containing substrates, specifically Glp-Phe-Gln-pNA, have proven useful in the differential determination of cathepsins L and B, two prominent cysteine peptidases from the C1 family. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net While Glp-Phe-Gln-pNA is a common substrate for all C1 cysteine peptidases, it is cleaved with higher efficiency by cathepsin L than by cathepsin B. frontiersin.orgfrontiersin.orgnih.gov By using Glp-Phe-Gln-pNA in combination with a substrate known to be preferentially hydrolyzed by cathepsin B, such as Z-Arg-Arg-pNA, researchers can differentiate the activity of these two enzymes in mixtures. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net This differential activity has been demonstrated in chromatographic and electrophoretic analyses of enzyme complexes, allowing for the identification and separation of cathepsins L and B. frontiersin.orgfrontiersin.orgnih.govnih.gov

Angiotensin-Converting Enzyme (ACE)-Mediated Degradation Pathways Involving Gln-Phe Sequences

Angiotensin-Converting Enzyme (ACE) is a peptidase primarily known for its role in the renin-angiotensin system, but it also degrades various other peptides. scbt.com While the outline specifically mentions Gln-Phe sequences in the context of ACE-mediated degradation, research on ACE substrates indicates its activity on peptides containing this specific sequence arrangement. ACE is known to cleave peptide bonds at the C-terminus of a wide range of peptides. scbt.com Studies on the degradation of substance P, a peptide containing a Gln-Gln-Phe-Phe sequence, by rat brain and lung ACE have shown cleavage at multiple sites, including within the C-terminal region. nih.gov Although this example involves a longer peptide with a Gln-Gln-Phe-Phe motif rather than a simple Gln-Phe dipeptide, it illustrates ACE's capacity to act on sequences containing adjacent glutamine and phenylalanine residues. ACE typically cleaves dipeptides from the C-terminus of its substrates. nih.gov The specificity of ACE is influenced by the amino acids flanking the scissile bond, and while its primary targets often involve hydrophobic residues at the P1' position (the residue immediately following the scissile bond), the context of the surrounding sequence is crucial. scbt.com Peptides containing a Gln-Phe sequence could potentially be substrates for ACE if this sequence is located appropriately within a larger peptide and fits the enzyme's active site geometry and specificity requirements. Some studies on ACE inhibitory peptides derived from various protein sources have identified sequences containing Gln and Phe residues, although their mechanism of action can be either as substrates or inhibitors. oup.comnih.govresearchgate.netnih.gov For instance, a stone fish-derived peptide with the sequence Ala-Leu-Gly-Pro-Gln-Phe-Tyr showed ACE-inhibitory activity. researchgate.net

Analytical Methodologies Applied in Phe Gln Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation, purification, and analysis of peptides, including Phe-Gln. These techniques leverage differential interactions between the peptide and a stationary phase, driven by a mobile phase, to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Peptide Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification and analytical characterization of peptides. Its ability to provide high resolution and sensitivity makes it indispensable in peptide research. HPLC is commonly employed to separate a target peptide from synthesis byproducts or other components in a mixture. Reversed-phase HPLC, which utilizes a hydrophobic stationary phase and a polar mobile phase gradient, is particularly effective for peptide separation based on their hydrophobicity.

Research involving peptides containing phenylalanine and glutamine often utilizes HPLC for purification and to assess purity nih.govlcms.czphenomenex.com. For instance, HPLC has been used in the purification of a hexapeptide containing both phenylalanine and glutamine residues nih.gov. Analytical HPLC is also crucial for evaluating the purity of synthesized peptides before further characterization or application phenomenex.com. Studies on Fmoc-conjugated dipeptides, including Fmoc-Phe-Gln-OH, have shown HPLC profiles demonstrating their separation and purity rsc.org. The choice of stationary phase and mobile phase gradient in HPLC is critical and is optimized based on the specific peptide sequence and its physicochemical properties to achieve effective separation and accurate analysis lcms.czphenomenex.com.

Gas Chromatography (GC) in Related Analytical Contexts

Gas Chromatography (GC) is primarily suited for the analysis of volatile or semi-volatile compounds. While the dipeptide this compound itself is not directly amenable to GC without chemical modification due to its low volatility and thermal lability, GC is relevant in related analytical contexts, particularly in the analysis of amino acid composition after peptide hydrolysis.

GC, often coupled with Mass Spectrometry (GC/MS), is a standard technique for determining the amino acid composition of proteins and peptides. This involves hydrolyzing the peptide into its constituent amino acids, followed by derivatization to make them volatile for GC analysis wvu.edu. In studies analyzing the amino acid content of biological samples or hydrolyzed peptides, GC/MS allows for the identification and quantification of individual amino acids, including phenylalanine and glutamine wvu.edu. While not directly analyzing the this compound dipeptide structure, GC/MS provides crucial information about the presence and relative amounts of its constituent amino acids within a larger peptide or sample. GC is also mentioned as a conventional technique for analyzing other types of compounds like pesticides, highlighting its role in broader analytical chemistry unite.it.

Spectroscopic and Optical Methods for Functional Assessment

Spectroscopic and optical methods provide valuable insights into the structure, conformation, and assembly of peptides, including this compound. These techniques probe the interaction of light with the peptide molecules.

Thioflavin T (ThT) Binding Assays for Amyloid Fibril Detection

Thioflavin T (ThT) is a benzothiazole (B30560) dye widely used as a fluorescent marker for the detection of amyloid fibrils and other β-sheet rich protein aggregates wikipedia.orgcenmed.comtradeindia.comrsc.orgpnas.orgresearchgate.netanaspec.com. ThT exhibits enhanced fluorescence upon binding to the cross-β structure characteristic of amyloid fibrils.

Phenylalanine, one of the constituent amino acids of this compound, is known to self-assemble into amyloid-like fibrils, and ThT binding assays have been successfully applied to monitor this process researchgate.net. While the formation of amyloid fibrils specifically by the this compound dipeptide is not a primary focus in the provided search results, peptides containing Phe and Gln are studied for their self-assembly into ordered structures, including hydrogels, which can involve β-sheet formation rsc.orgnih.govresearchgate.net. ThT binding assays are a standard tool in such studies to assess the presence and kinetics of amyloid-like fibril formation within the self-assembled peptide structures rsc.orgnih.govresearchgate.net. The increase in ThT fluorescence intensity is indicative of the formation of these ordered, β-sheet rich aggregates.

Rheological Studies for Characterizing Peptide Self-Assemblies and Hydrogels

Rheology is the study of the flow and deformation of matter. In peptide research, rheological studies are crucial for characterizing the mechanical properties of self-assembled peptide networks, particularly hydrogels. Peptides, including those containing phenylalanine and glutamine, can self-assemble under specific conditions to form hydrogels with viscoelastic properties.

Rheological techniques, such as oscillatory shear rheology, are used to measure parameters like storage modulus (G') and loss modulus (G''), which provide information about the elastic (solid-like) and viscous (liquid-like) behavior of the material researchgate.netkuleuven.bemdpi.comacs.org. For peptide hydrogels, a higher G' compared to G'' indicates a more solid-like, elastic network structure. Studies investigating the hydrogelation properties of peptides containing Phe and Gln extensively use rheology to characterize the stiffness, strength, and stability of the formed gels rsc.orgnih.govresearchgate.netkuleuven.beugent.beresearchportal.be. Research on Fmoc-Phe-Gln-OH, for example, has included rheological studies to understand its gelation behavior and the mechanical properties of the resulting hydrogels under different conditions, such as varying pH rsc.org.

Future Directions and Advanced Research Perspectives for Phe Gln

Development of Advanced Computational Models for Predicting Phe-Gln Interactions and Bioactivities

Computational approaches are increasingly vital in peptide research, offering powerful tools for predicting peptide properties, interactions, and potential bioactivities without extensive experimental work. Future research on this compound can significantly benefit from the development and application of advanced computational models. Quantitative Structure-Activity Relationship (QSAR) models, for instance, have been applied to analyze the structural requirements for the bioactivity of other di- and tripeptides, such as those inhibiting DPP IV mdpi.com. These models correlate structural descriptors with biological activity, and a similar approach could be employed for this compound to predict potential functions based on its unique chemical structure.

Machine learning techniques, including deep learning, are also being used to predict sequence-function relationships in peptides and design novel peptide sequences researcher.lifenih.gov. Applying these methods to this compound could involve training models on datasets of known dipeptide structures and activities to predict how this compound might interact with biological targets or exhibit specific bioeffects. Molecular docking simulations, used to study the binding of peptides to target proteins like DPP4, could be utilized to predict how this compound might bind to various enzymes or receptors plos.org. Furthermore, computational analysis of dipeptide composition has been used in models to predict peptide properties like half-life, suggesting that this compound's composition could be a factor in its stability and activity in biological environments nih.gov. The development of models specifically trained on dipeptides, potentially incorporating factors like amino acid position which is known to influence organ-specific distribution and concentration, could provide valuable insights into this compound's behavior mdpi.com.

Elucidation of Novel Biological Functions and Signaling Pathways Involving this compound

While dipeptides are known to play various biological roles, including potential involvement in neurotransmission, antioxidant activity, and cell signaling, the specific functions and pathways involving this compound remain areas for future exploration numberanalytics.com. Research into other dipeptides has revealed diverse activities; for example, Ala-Gln and Glu-Phe have been implicated in ameliorating peritoneal fibrosis and attenuating hepatocyte lipogenesis, respectively, while Phe-Cys exhibits antioxidant function frontiersin.org. Investigating whether this compound shares any of these activities or possesses unique biological roles is a critical future direction.

Studies have shown that dipeptides can be actively transported across membranes via transporters like PepT1, influencing processes in various tissues frontiersin.org. Exploring the transport and uptake of this compound in different cell types and tissues could shed light on its potential sites of action. Furthermore, research into other dipeptides has linked them to specific signaling pathways, such as Pro-Gly promoting IGF-1 expression via the PepT1-JAK2/STAT5 pathway frontiersin.org. Future studies could investigate if this compound influences similar or distinct signaling cascades. The presence of Gln-containing dipeptides in biological fluids like cerebrospinal fluid and plasma suggests potential roles in the nervous system and systemic metabolism nih.gov. Identifying the presence and concentration of this compound in various biological systems and investigating its correlation with physiological or pathological states could uncover novel functions.

Innovation in Targeted Enzymatic Tools for Precise this compound Manipulation

Enzymatic methods are crucial for both the synthesis and degradation of peptides. Future research can focus on developing targeted enzymatic tools for the precise manipulation of this compound. While general enzymatic peptide synthesis methods exist, and some enzymes are known to cleave specific peptide bonds or synthesize certain dipeptides like Ala-Gln, tools specifically engineered for this compound are not widely reported nih.govmdpi.comresearchgate.net.

Developing enzymes with high specificity for synthesizing or hydrolyzing the this compound peptide bond would be invaluable for research and potential applications. This could involve directed evolution or rational design approaches to engineer proteases or ligases. Such tools could facilitate the controlled release of Phe and Gln from a this compound precursor or enable the enzymatic synthesis of this compound for specific purposes. The study of enzymes like lysostaphin, which can cleave specific peptide linkers, highlights the potential for developing highly targeted enzymatic tools researchgate.net. Innovation in this area could provide researchers with fine control over this compound levels in experimental systems and potentially lead to novel methods for its production or degradation in industrial or therapeutic contexts.

Refinement of Analytical Techniques for In-Depth Characterization of this compound in Complex Biological Systems

Accurate identification and quantification of this compound in complex biological matrices (such as cells, tissues, or biofluids) are essential for understanding its endogenous levels, metabolism, and pharmacokinetics. While general analytical techniques for peptides, including liquid chromatography (LC), gas chromatography (GC), supercritical fluid chromatography (SFC), capillary electrophoresis (CE), and mass spectrometry (MS), are established, their refinement for specific dipeptides like this compound is an ongoing area mdpi.commdpi.comtum.de.

Advanced mass spectrometry techniques, such as high-resolution MS and targeted or untargeted MS approaches, are crucial for comprehensive peptide analysis tum.de. Developing optimized LC-MS/MS methods specifically for the sensitive and selective detection and quantification of this compound in various biological samples is a key future direction. This is particularly important given that isomeric dipeptides (like this compound and Gln-Phe) exist and their distinct biological roles necessitate methods that can differentiate between them mdpi.comnih.gov.

Furthermore, the challenge of chiral analysis in peptides, particularly the presence of D-amino acids, highlights the need for analytical methods that can determine the stereochemistry of this compound in biological systems mdpi.com. Developing or adapting techniques for the chiral analysis of this compound would provide crucial information about its biological forms and potential metabolic pathways. Refinements in sample preparation, separation techniques, and detection methods will enhance the ability to characterize this compound accurately and comprehensively in diverse biological contexts.

Q & A

Basic Research Questions

Q. What are the optimal protocols for synthesizing and characterizing Phe-Gln with high purity?

- Methodology :

- Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, ensuring orthogonal protecting groups for glutamine (e.g., Trt) to avoid side reactions .

- Purify crude peptides via reverse-phase HPLC (gradient: 5–95% acetonitrile in 0.1% TFA) and validate purity (>95%) using analytical HPLC .

- Confirm structural integrity via -NMR (DO, 500 MHz) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for validating this compound’s structural and functional properties?

- Methodology :

- Structural validation : Combine NMR (e.g., COSY for backbone connectivity) and circular dichroism (CD) to assess secondary structure in aqueous solutions .

- Functional assays : Use UV-Vis spectroscopy to monitor enzymatic hydrolysis rates (e.g., with peptidases) and LC-MS to identify degradation products .

Q. How to design in vitro assays to evaluate this compound’s stability under physiological conditions?

- Methodology :

- Simulate gastrointestinal conditions: incubate this compound in simulated gastric fluid (pH 2, pepsin) and intestinal fluid (pH 7.4, pancreatin) at 37°C for 24 hours .

- Quantify intact peptide via LC-MS/MS and compare degradation kinetics to control dipeptides (e.g., Phe-Ala) .

Q. What role does this compound play in metabolic pathways compared to free phenylalanine and glutamine?

- Methodology :

- Conduct isotope tracing (e.g., -labeled this compound) in cell cultures, tracking incorporation into proteins or metabolites via GC-MS .

- Compare metabolic flux rates with equimolar free amino acids using kinetic modeling .

Q. How to perform comparative studies between this compound and structurally similar dipeptides?

- Methodology :

- Use molecular docking (AutoDock Vina) to predict binding affinities for target receptors (e.g., peptide transporters) .

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K, k) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodology :

- Repeat experiments under standardized conditions (pH, temperature) to rule out environmental artifacts .

- Employ 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals and confirm stereochemistry .

- Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Q. What strategies improve this compound’s bioavailability in pharmacokinetic studies?

- Methodology :

- Modify formulation: encapsulate this compound in liposomes or PEGylated nanoparticles to enhance intestinal absorption .

- Conduct in vivo PK/PD studies in rodent models, measuring plasma half-life (t) and bioavailability via LC-MS .

Q. How to model this compound’s interactions with enzymes using computational approaches?

- Methodology :

- Perform molecular dynamics (MD) simulations (GROMACS) to study binding dynamics with dipeptidyl peptidase IV (DPP-IV) .

- Validate simulations with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. What is the impact of structural modifications (e.g., D-amino acids) on this compound’s biological activity?

- Methodology :

- Synthesize analogs (e.g., D-Phe-Gln) and test protease resistance via chymotrypsin digestion assays .

- Evaluate functional outcomes (e.g., immune modulation) in cell-based assays (e.g., cytokine release in macrophages) .

Q. How to address ethical considerations in this compound’s in vivo studies?

- Methodology :

- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): obtain IRB approval for animal studies, minimize sample sizes via power analysis, and use non-invasive monitoring (e.g., microdialysis) .

- Document adherence to ARRIVE guidelines for transparent reporting of in vivo experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.